2-Fluoro-4-piperidinopyridine

Overview

Description

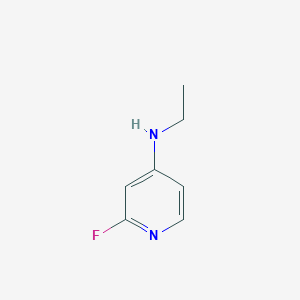

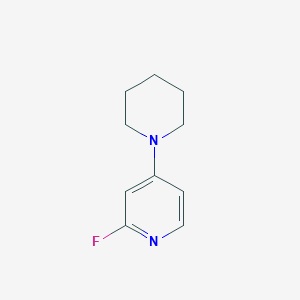

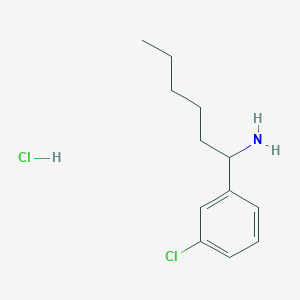

2-Fluoro-4-piperidinopyridine (FPP) is a heterocyclic organic compound with a molecular formula of C10H13FN2. It is a potent, orally active, selective non-ATP-competitive MEK inhibitor .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-Fluoro-4-piperidinopyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-piperidinopyridine is characterized by the presence of a fluorine atom, which is a strong electron-withdrawing substituent. This results in reduced basicity and reactivity compared to its chlorinated and brominated analogues .

Chemical Reactions Analysis

Fluoropyridines, including 2-Fluoro-4-piperidinopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Accessing Fluorinated Piperidines for Pharmaceuticals and Agrochemicals

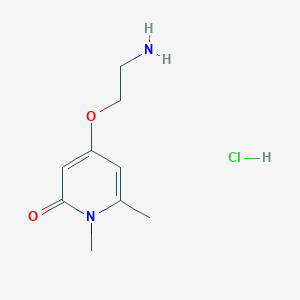

Fluorinated piperidines, including structures similar to 2-fluoro-4-piperidinopyridine, are highly desirable in pharmaceutical and agrochemical research for their unique properties and potential applications. A study highlighted a cis-selective hydrogenation method for converting fluoropyridines into a broad scope of (multi)fluorinated piperidines, demonstrating the method's utility in preparing fluorinated derivatives of significant drug compounds. This process allows for the chemoselective reduction of fluoropyridines while tolerating other aromatic systems, using commercially available heterogeneous catalysts. The study also provided a pathway for synthesizing enantioenriched fluorinated piperidines, indicating the method's versatility and potential in drug synthesis and development (Wagener et al., 2020).

Development of PET Tracers for Brain Imaging

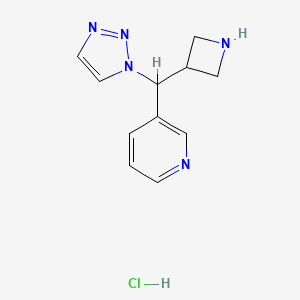

2-Fluoro-4-piperidinopyridine derivatives have been investigated for their utility in developing positron emission tomography (PET) tracers for imaging brain functions. One study developed a novel PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC), for visualizing fatty acid amide hydrolase (FAAH) in rat and monkey brains. The tracer demonstrated high uptake in FAAH-rich organs and regions of the brain, suggesting its potential for in vivo imaging of FAAH, an enzyme involved in endocannabinoid signaling (Kumata et al., 2015).

Corrosion Inhibition in Industrial Applications

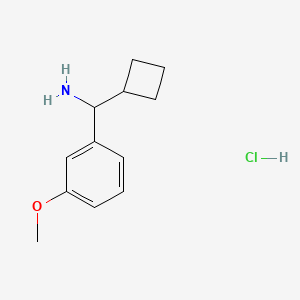

Research on piperidine derivatives, including those related to 2-fluoro-4-piperidinopyridine, has extended into applications such as corrosion inhibition. A study on the corrosion inhibition properties of three piperidine derivatives for iron revealed the compounds' effectiveness based on quantum chemical calculations and molecular dynamics simulations. This research is crucial for developing new corrosion inhibitors for protecting industrial materials, demonstrating the chemical's versatility beyond pharmaceutical applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

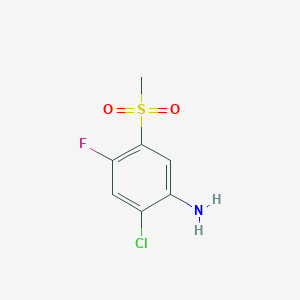

Fluoropyridines, a class of compounds to which 2-fluoro-4-piperidinopyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological pathways, including those involved in cancer radiotherapy .

Result of Action

Fluoropyridines are known for their potential applications in various biological processes .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name |

2-fluoro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFKAQMGIXQQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(piperidin-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)

![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)

![(2R)-2-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1489943.png)

![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)

![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)